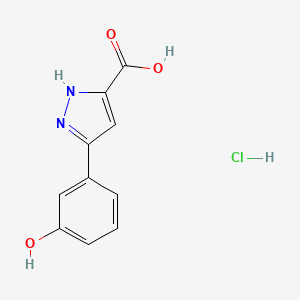

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl

描述

属性

IUPAC Name |

3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3.ClH/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8;/h1-5,13H,(H,11,12)(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLICZGTVDTAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Optimization

Ethanol and sulfuric acid are employed as the solvent and catalyst, respectively, under reflux. Key variations in conditions and their outcomes are summarized below:

The highest yield (96%) is achieved at 80°C for 2 hours, while prolonged reflux at 100°C marginally reduces yield due to potential side reactions. Neutralization with NaHCO₃ post-reaction ensures product isolation as a white solid.

Mechanistic Insights

Sulfuric acid protonates the carboxylic acid, facilitating nucleophilic attack by ethanol to form the ester. The reaction follows a classic Fischer esterification mechanism, with water removal driving completion.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3-hydroxyphenyl group is introduced at position 5 via a palladium-catalyzed cross-coupling reaction.

Reaction Setup and Conditions

Adapting methodologies from EP3280710B1, the Suzuki-Miyaura coupling employs:

-

Aryl Halide : 5-Bromo-1H-pyrazole-3-carboxylate.

-

Boronic Acid : 3-Hydroxyphenylboronic acid.

-

Catalyst : Bis(triphenylphosphine)palladium(II) chloride.

-

Base : Sodium carbonate.

-

Solvent : THF/water (3:1).

The reaction proceeds at 80–100°C under inert atmosphere, with typical yields of 70–85% for analogous systems.

Challenges and Solutions

-

Hydroxyl Group Protection : The phenolic -OH group may require protection (e.g., as a silyl ether) to prevent undesired side reactions during coupling.

-

Regioselectivity : Positional selectivity is ensured by using a 5-bromo-pyrazole intermediate, directing coupling to the desired site.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions.

Hydrolysis Protocols

Aqueous NaOH (2M) in ethanol at elevated temperatures (80°C) achieves moderate yields:

Extended reaction times and stepwise temperature gradients improve conversion rates.

Acid Work-Up

Post-hydrolysis, acidification with HCl precipitates the carboxylic acid, which is filtered and dried.

HCl Salt Formation

The final product is isolated as a hydrochloride salt by treating the carboxylic acid with concentrated HCl in a polar solvent (e.g., ethanol or water). Crystallization yields the pure salt.

Optimization and Yield Analysis

Critical Yield Bottlenecks

化学反应分析

Types of Reactions

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed

Oxidation: Formation of 5-(3-Formylphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-methanol.

Substitution: Formation of substituted pyrazole derivatives depending on the reagent used.

科学研究应用

Synthesis and Chemical Properties

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can be synthesized through various methods, often involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis typically yields a compound that exhibits a carboxylic acid functional group, which is crucial for its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For example, compounds similar to 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid have shown promising results in reducing cell viability in various cancer cell lines, including lung adenocarcinoma (A549) models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anticancer efficacy .

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in treating infections caused by multidrug-resistant pathogens and specific cancer types. Its incorporation into drug formulations can lead to the development of novel therapeutics aimed at overcoming resistance mechanisms in bacteria and cancer cells .

Role in Biochemistry

In biochemical research, the compound serves as a valuable tool for studying enzyme inhibition and metabolic pathways. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in cellular processes, providing insights into potential therapeutic targets .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of resistant bacteria. The results indicated that specific modifications to the pyrazole structure led to increased potency against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compound displayed an MIC (minimum inhibitory concentration) significantly lower than conventional antibiotics .

Anticancer Activity Assessment

In another investigation, the anticancer effects of 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives were assessed using MTT assays on A549 cells. The study found that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents, suggesting their potential as alternative treatments for lung cancer .

作用机制

The mechanism of action of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid HCl, highlighting their substituents, synthesis methods, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid) enhance antiviral activity by stabilizing charge interactions with viral enzymes . Hydrophobic substituents (e.g., Cl in compound 4b) improve membrane permeability, critical for antitumor activity . Hydroxyl groups (as in the target compound) may enhance solubility and hydrogen bonding but could reduce metabolic stability compared to methoxy or ethoxy groups .

Synthetic Strategies: Most analogs are synthesized via cyclization of substituted acetophenones with hydrazines or via ester hydrolysis . Amide coupling (e.g., compound 3) and piperazine derivatization (e.g., compound 8a-e) are common for modifying pharmacokinetic properties .

Physicochemical Properties :

- Melting points vary widely (121°C to >300°C), influenced by substituent polarity and crystallinity. High melting points (e.g., >300°C for compound 4b) suggest strong intermolecular interactions .

- The HCl salt form of the target compound likely improves aqueous solubility compared to neutral analogs .

Fluorine and methoxy groups (e.g., compound 9) enhance antimicrobial activity by balancing lipophilicity and hydrogen bonding .

生物活性

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a hydroxyl group on the phenyl substituent and a carboxylic acid functional group. The structure can be represented as follows:

The biological activity of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid HCl is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety may engage with enzymes and receptors involved in inflammatory and proliferative pathways .

Anti-Inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Studies have demonstrated that it effectively reduces oxidative stress markers in cellular models, suggesting its utility in conditions characterized by oxidative damage .

Anticancer Activity

Several studies have focused on the anticancer effects of this compound. For instance, it has shown potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance its anticancer efficacy .

Case Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Significant reduction in COX activity | RAW 264.7 macrophages | Not specified |

| Study 2 | Cytotoxicity against MCF-7 cells | MCF-7 breast cancer cells | 0.08 µM |

| Study 3 | Induction of apoptosis in A549 cells | A549 lung cancer cells | 0.07 µM |

常见问题

Q. What synthetic methodologies are recommended for preparing 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid HCl?

The compound is synthesized via condensation and cyclocondensation reactions. For example, hydrazide derivatives can react with urea, thiourea, or formamide under reflux conditions to form the pyrazole core. A key step involves the use of 3-hydroxyphenyl precursors coupled with carboxylic acid functionalization, followed by HCl salt formation to enhance stability . Purification typically employs recrystallization or column chromatography, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures).

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm the pyrazole ring structure and substitution pattern.

- IR spectroscopy to identify carboxylic acid (-COOH) and hydroxyl (-OH) stretches (~2500-3300 cm⁻¹).

- HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% by area normalization).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 249.2) .

Q. What safety protocols are advised for handling this compound?

While direct safety data for this compound are limited, structurally similar pyrazole derivatives require:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers evaluate the compound’s enzyme inhibition potential?

In vitro assays targeting enzymes like carbonic anhydrase (CA) or cyclooxygenase (COX) are used:

- CA inhibition : Measure IC₅₀ via stopped-flow CO₂ hydration assay (pH 7.4, 20°C). Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity .

- COX-2 selectivity : Compare inhibition in recombinant enzyme assays (e.g., COX-2 IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 15 μM) to assess selectivity .

Q. Which structural modifications improve bioactivity in pyrazole-carboxylic acid derivatives?

Key modifications include:

Q. How should discrepancies in biological activity data be resolved?

Systematic approaches include:

- Assay standardization : Use uniform protocols (e.g., fixed incubation times, controlled pH).

- Batch analysis : Compare multiple synthetic batches to rule out impurity effects.

- Computational validation : Molecular docking to verify binding mode consistency across studies .

Q. What methods elucidate interactions between this compound and carbonic anhydrase isoforms?

- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID 1XT) to identify hydrogen bonds with CA active-site residues (e.g., Thr199, His94) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for isoform-specific affinity .

Q. What strategies enhance aqueous solubility for pharmacokinetic studies?

- Co-solvents : Use PEG-400 or cyclodextrins to solubilize the HCl salt.

- Prodrug design : Esterify the carboxylic acid to improve bioavailability, with hydrolysis in vivo regenerating the active form .

Q. How does computational modeling predict receptor binding?

Q. What stability studies ensure compound integrity during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。